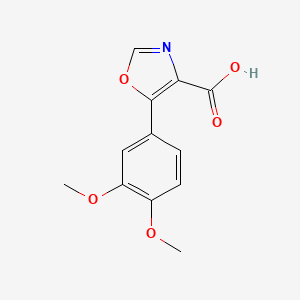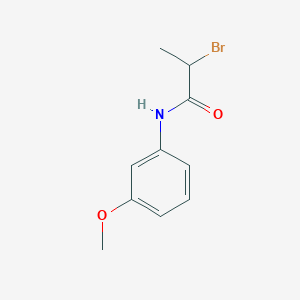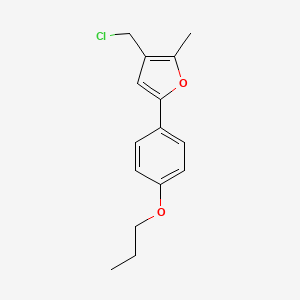![molecular formula C7H5FN2O B1344573 4-fluoro-1H-benzo[d]imidazol-2(3H)-one CAS No. 256519-10-5](/img/structure/B1344573.png)
4-fluoro-1H-benzo[d]imidazol-2(3H)-one
Overview
Description
“4-fluoro-1H-benzo[d]imidazol-2(3H)-one” is a chemical compound that belongs to the class of organic compounds known as imidazoles . Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications .
Synthesis Analysis
The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . One method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild enough for the inclusion of a variety of functional groups .Chemical Reactions Analysis
Imidazoles are versatile in chemical reactions. For instance, one research reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization .Scientific Research Applications
Synthetic Methodologies
Solid-phase Synthesis of Derivatives
Solid-phase synthesis techniques have been developed for derivatives of 1H-benzo[d]imidazo[1,2-a]imidazol-2(3H)-one, employing Fmoc-α-amino acids and nitroaryl fluorides. This approach offers a versatile method for preparing various derivatives using commercially available building blocks (Messina et al., 2014).
Transition-Metal-Free Synthesis
A one-pot, transition metal-free method facilitates the synthesis of benzo[4,5]imidazo[1,2-a]quinazoline and imidazo[1,2-a]quinazoline derivatives, showcasing the versatility of this approach for substrates with various halogen substitutions and the exploration of fluorescence properties (Fang et al., 2014).
Biological Activities
Antagonists for Serotonin Receptors
Synthesis of N-alkylated benzo[d]imidazol-2(3H)-ones has led to the identification of compounds as potent dual serotonin receptor antagonists. This includes extensive evaluation of structure-activity relationships and the potential for crossing the blood-brain barrier, as demonstrated in primate studies using positron emission tomography (Deau et al., 2015).
Anti-inflammatory Activity
Synthesized fluorobenzimidazoles have shown significant inhibitory potencies against soluble epoxide hydrolase and 5-lipoxygenase, indicating potent anti-inflammatory activity. This research underscores the potential of these compounds in developing new anti-inflammatory drugs (Nandha et al., 2018).
Material Science
Organic Non-Linear Optical (NLO) Materials
Research on benzimidazole derivatives has revealed their promise as candidates for non-linear optical devices due to significant hyperpolarizability values. Such studies indicate the potential for these compounds in various NLO applications, with their behavior closely linked to intramolecular charge transfer excited states (Manikandan et al., 2019).
Mechanism of Action
Target of Action
The primary target of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one is iron ions (Fe3+/2+) . The compound has been used as a ‘turn-on’ fluorescent probe for the highly sensitive detection of total iron content .
Mode of Action
The compound interacts with its target by emitting blue fluorescence in the presence of increasing concentrations of Fe3+/2+ . This fluorescence is a result of the significant changes in the dihedral angle, which stem from the isomerisation and rotation of the C-N bond .
Biochemical Pathways
It’s known that the compound plays a role in the detection of total iron content, which is crucial in various biological processes .
Pharmacokinetics
The compound’s rapid reaction time (achieving equilibrium within 1 min ) suggests a high bioavailability.
Result of Action
The primary result of the compound’s action is the emission of blue fluorescence in the presence of Fe3+/2+, allowing for the detection of total iron content . This makes it a valuable tool in various applications, including the monitoring of Fe3+/2+ in wine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound exhibits no fluorescence alone but rapidly emits blue fluorescence in ethanol (EtOH) with increasing Fe3+/2+ concentrations . This suggests that the solvent environment plays a crucial role in the compound’s action.
Properties
IUPAC Name |
4-fluoro-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYKWGJCWMEJHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid](/img/structure/B1344505.png)

![6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344507.png)



![3-[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1344514.png)
![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1344515.png)
![2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344516.png)
![5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid](/img/structure/B1344519.png)

